molecular formula C15H16O2 B14737284 Propyl (naphthalen-2-yl)acetate CAS No. 2876-69-9

Propyl (naphthalen-2-yl)acetate

Cat. No.: B14737284
CAS No.: 2876-69-9
M. Wt: 228.29 g/mol
InChI Key: QXZFVUNAGXVEGK-UHFFFAOYSA-N
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Description

Propyl (naphthalen-2-yl)acetate (IUPAC name: propan-1-yl 2-(naphthalen-2-yl)acetate) is an aromatic ester derivative characterized by a naphthalene moiety substituted at the 2-position with an acetoxypropyl group. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol (calculated from structural analogs in and ). This compound is synthesized via alkylation or esterification reactions involving naphthalen-2-ol derivatives, as demonstrated in protocols using propargyl bromide or bromoethanone intermediates .

Pharmacologically, this compound and related derivatives exhibit anticonvulsant activity by modulating GABA-A receptors, with studies showing delayed onset of strychnine-induced seizures in animal models . Its structural versatility allows for modifications to the ester group or naphthalene substituents, enabling exploration of structure-activity relationships (SAR).

Properties

CAS No.

2876-69-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

propyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C15H16O2/c1-2-9-17-15(16)11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,2,9,11H2,1H3

InChI Key

QXZFVUNAGXVEGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between propanol and naphthalen-2-yl acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to speed up the reaction rate. The process is usually carried out under reflux conditions to ensure that the reaction mixture does not evaporate away .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct esterification of propanol with naphthalen-2-yl acetic acid. This reaction is conducted in the presence of a strong acid catalyst, often sulfuric acid, under controlled temperature and pressure conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl (naphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

Key structural analogs include compounds with varying ester chains or substituents (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Activity Reference
Allyl 2-(naphthalen-2-yl)acetate C₁₅H₁₄O₂ 226.27 Allyl ester group Not reported
Naphthalen-2-yl 2-bromoacetate C₁₂H₉BrO₂ 265.10 Bromoacetate group Precursor for anticonvulsants
Hexyl acetate C₈H₁₆O₂ 144.21 Linear hexyl ester (non-aromatic) Flavorant; low volatility

Key Observations :

  • Ester Chain Length : Shorter alkyl chains (e.g., propyl vs. hexyl) reduce molecular weight and increase volatility. For example, vapor-phase concentration differences between propyl and hexyl acetate analogs differ by up to 3.6-fold .
  • Substituent Effects : Brominated derivatives (e.g., naphthalen-2-yl 2-bromoacetate) serve as intermediates for bioactive compounds, while allyl esters (e.g., allyl 2-(naphthalen-2-yl)acetate) may enhance reactivity in further synthetic steps .

Functional Analogs: Pharmacological Activity

Propyl (naphthalen-2-yl)acetate derivatives are compared with diazaspirononane and bromoethanone analogs in anticonvulsant efficacy (Table 2):

Compound Convulsion Onset Delay (vs. Control) Survival Time Prolongation Proposed Mechanism Reference
This compound Moderate Moderate GABA-A receptor modulation
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione (17) Significant High Benzodiazepine allosteric site binding
1-(2-Naphthyl)-2-bromoethanone (2) Significant High Precursor activation

Key Observations :

  • Bioactivity: Diazaspirononane derivatives (e.g., compound 17) outperform this compound in delaying seizures, likely due to enhanced binding to benzodiazepine allosteric sites .
  • Genetic Variability: Simpler esters like propyl acetate (non-naphthalene) show weak genetic determinants for biosynthesis (4% heritability), suggesting aromatic derivatives may require distinct metabolic pathways .

Data Tables

Table 1: Molecular Properties of this compound and Analogs

(Adapted from and )

Table 2: Anticonvulsant Activity of Naphthalene Derivatives

(Adapted from )

Table 3: Volatility Comparison of Alkyl Acetates

(Adapted from )

Compound Vapor-Phase Concentration Difference (vs. Propyl Acetate)
Butyl acetate 2.3-fold
Pentyl acetate 3.6-fold
Hexyl acetate 2.3-fold

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